Cas no 2137069-07-7 (1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)-)

1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- structure
2137069-07-7 structure
Product name:1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)-
CAS No:2137069-07-7
MF:C12H21N3O2
MW:239.314042806625
CID:5255545
PubChem ID:165439483

1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)-
    • 2137069-07-7
    • EN300-374581
    • (2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
    • Inchi: 1S/C12H21N3O2/c1-17-9-12(16)6-11-8-15(14-13-11)7-10-4-2-3-5-10/h8,10,12,16H,2-7,9H2,1H3/t12-/m0/s1
    • InChI Key: MVDHQISERASLOV-LBPRGKRZSA-N
    • SMILES: O[C@H](COC)CC1=CN(CC2CCCC2)N=N1

Computed Properties

  • Exact Mass: 239.16337692g/mol
  • Monoisotopic Mass: 239.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 60.2Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 410.4±55.0 °C(Predicted)
  • pka: 13.62±0.20(Predicted)

1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-374581-2.5g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
2.5g
$6287.0 2023-03-02
Enamine
EN300-374581-0.1g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
0.1g
$2822.0 2023-03-02
Enamine
EN300-374581-5.0g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
5.0g
$9301.0 2023-03-02
Enamine
EN300-374581-0.05g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
0.05g
$2693.0 2023-03-02
Enamine
EN300-374581-0.25g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
0.25g
$2950.0 2023-03-02
Enamine
EN300-374581-1.0g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
1g
$0.0 2023-06-07
Enamine
EN300-374581-10.0g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
10.0g
$13792.0 2023-03-02
Enamine
EN300-374581-0.5g
(2S)-1-[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]-3-methoxypropan-2-ol
2137069-07-7
0.5g
$3078.0 2023-03-02

Additional information on 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)-

Recent Advances in the Study of 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- (CAS: 2137069-07-7)

The compound 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- (CAS: 2137069-07-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This triazole derivative, characterized by its cyclopentylmethyl and methoxymethyl substituents, exhibits promising biological activity, particularly in the context of drug discovery and development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research has been the synthesis and structural modification of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route for 1H-1,2,3-Triazole-4-ethanol derivatives, including the title compound, using click chemistry techniques. The researchers reported a high yield and purity, which is critical for subsequent biological testing. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further preclinical evaluation.

In addition to synthetic advancements, recent investigations have explored the compound's potential as an inhibitor of specific enzymatic targets. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters identified the title compound as a potent inhibitor of a key enzyme involved in inflammatory pathways. The researchers utilized molecular docking and kinetic assays to demonstrate its binding affinity and inhibitory activity, suggesting its potential application in treating inflammatory diseases. These findings underscore the compound's versatility and its relevance to multiple therapeutic areas.

Further research has delved into the pharmacokinetic and toxicological profiles of 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)-. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable pharmacokinetic parameters, including moderate plasma half-life and good tissue penetration. Importantly, the compound exhibited minimal toxicity at therapeutic doses, supporting its potential for clinical development. These findings were published in the European Journal of Pharmaceutical Sciences (2024).

Looking ahead, ongoing research aims to explore the compound's efficacy in disease models and its potential for combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials. The compound's unique chemical structure and promising biological activity position it as a noteworthy candidate in the pipeline of novel therapeutic agents. Future studies will likely focus on optimizing its formulation and delivery systems to maximize therapeutic outcomes.

In conclusion, 1H-1,2,3-Triazole-4-ethanol, 1-(cyclopentylmethyl)-α-(methoxymethyl)-, (αS)- (CAS: 2137069-07-7) represents a compelling area of research in chemical biology and drug discovery. Recent advancements in its synthesis, mechanistic understanding, and preclinical evaluation highlight its potential as a therapeutic agent. As the scientific community continues to unravel its full potential, this compound may pave the way for innovative treatments in various medical fields.

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